Cas no 2248282-48-4 (Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate)

Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its pyrazolopyrimidine core offers a rigid scaffold for designing bioactive molecules, while the tert-butyl ester and amino groups provide reactive sites for further functionalization. The compound's stability and solubility in common organic solvents facilitate its use in multi-step synthetic routes. Its structural features make it valuable for developing kinase inhibitors, antiviral agents, and other therapeutic candidates. The methyl substituent enhances steric control in reactions, improving selectivity. This intermediate is particularly useful in medicinal chemistry for optimizing pharmacokinetic properties in drug discovery programs.
Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate structure
2248282-48-4 structure
Product Name:Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No:2248282-48-4
MF:C12H16N4O2
MW:248.281042098999
CID:5891796
PubChem ID:137940866
Update Time:2025-05-23

Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
    • EN300-6510677
    • 2248282-48-4
    • Inchi: 1S/C12H16N4O2/c1-7-5-9-14-6-8(10(13)16(9)15-7)11(17)18-12(2,3)4/h5-6H,13H2,1-4H3
    • InChI Key: NKVDCUYIFBXYJD-UHFFFAOYSA-N
    • SMILES: O(C(C1C=NC2=CC(C)=NN2C=1N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 248.12732577g/mol
  • Monoisotopic Mass: 248.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 82.5Ų

Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pricemore >>

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Additional information on Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: A Comprehensive Overview

The compound Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2248282-48-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural properties and versatile applications. The molecule's structure features a pyrazolo[1,5-a]pyrimidine core, substituted with a tert-butyl group at the 6-position and an amino group at the 7-position, along with a methyl group at the 2-position. These substituents contribute to the compound's stability, reactivity, and bioavailability.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines in drug discovery and development. The tert-butyl group at the 6-position plays a crucial role in enhancing the compound's lipophilicity, which is essential for its absorption and distribution within biological systems. Additionally, the amino group at the 7-position can act as a hydrogen bond donor, facilitating interactions with target proteins or enzymes. The methyl group at the 2-position further modulates the electronic properties of the molecule, making it more suitable for specific biological applications.

One of the most promising applications of this compound lies in its potential as a lead molecule for developing novel therapeutic agents. Researchers have explored its role in inhibiting various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent anti-proliferative activity against certain cancer cell lines by targeting key signaling pathways. Furthermore, its ability to modulate inflammatory responses makes it a candidate for anti-inflammatory drug development.

The synthesis of Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The starting materials typically include aromatic heterocycles and carboxylic acids, which are subjected to coupling reactions under optimized conditions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to enhance reaction efficiency and yield high-purity products.

In terms of structural characterization, modern analytical tools such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's molecular structure. These techniques provide detailed insights into the spatial arrangement of atoms and functional groups within the molecule, ensuring its identity and purity.

From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound undergoes hydrolysis or oxidation to form less complex byproducts. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2248282-48-4) represents a significant advancement in chemical research with broad implications for drug discovery and material science. Its unique structural features and functional groups make it a valuable tool for addressing complex scientific challenges while adhering to modern sustainability standards.

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